![molecular formula C6H9F2NO2 B13214515 2,2-difluoro-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13214515.png)
2,2-difluoro-hexahydro-2H-furo[3,4-b]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-hexahydro-2H-furo[3,4-b]morpholine is a chemical compound with the molecular formula C₆H₉F₂NO₂ and a molecular weight of 165.14 g/mol . This compound is characterized by the presence of two fluorine atoms and a hexahydro-furo-morpholine structure, making it a unique entity in the realm of organic chemistry.
Preparation Methods
The synthesis of 2,2-difluoro-hexahydro-2H-furo[3,4-b]morpholine involves several steps, typically starting with the preparation of the furo-morpholine core. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2,2-Difluoro-hexahydro-2H-furo[3,4-b]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2,2-Difluoro-hexahydro-2H-furo[3,4-b]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 2,2-difluoro-hexahydro-2H-furo[3,4-b]morpholine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2,2-Difluoro-hexahydro-2H-furo[3,4-b]morpholine can be compared with other fluorinated morpholine derivatives, such as:
2,2-Difluoro-1,3-oxathiolane: Similar in structure but contains sulfur instead of nitrogen.
2,2-Difluoro-1,3-dioxolane: Contains an additional oxygen atom in the ring structure.
2,2-Difluoro-1,3-dioxane: Larger ring structure with two oxygen atoms.
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity due to the presence of the morpholine ring and fluorine atoms.
Properties
Molecular Formula |
C6H9F2NO2 |
|---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
2,2-difluoro-3,4,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)3-9-4-1-10-2-5(4)11-6/h4-5,9H,1-3H2 |
InChI Key |
GTKHQBJYEVUULI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CO1)OC(CN2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride](/img/structure/B13214442.png)
![5-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13214455.png)

![3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13214458.png)
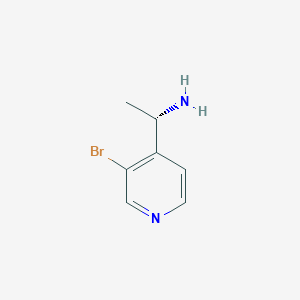
![[1-(Bromomethyl)cyclopropyl]cyclopentane](/img/structure/B13214465.png)
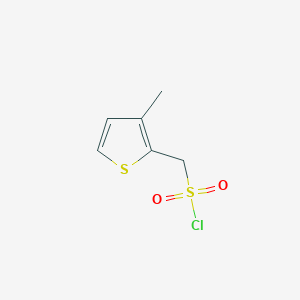
![5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid](/img/structure/B13214484.png)
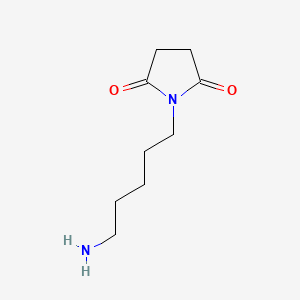

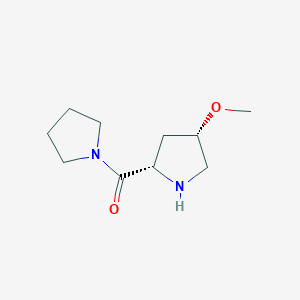

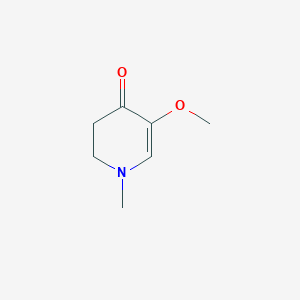
![tert-butyl N-{[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B13214508.png)
